molecular formula C7H4Cl2N2 B1424194 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-38-7

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1424194
M. Wt: 187.02 g/mol
InChI Key: SYXFRNASBZLFLK-UHFFFAOYSA-N
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Description

“3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It’s a halogenated heterocycle . The empirical formula is C7H4Cl2N2 .


Molecular Structure Analysis

The molecular structure of “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” includes a pyrrolopyridine core with two chlorine atoms attached at the 3rd and 5th positions . The molecular weight is 187.03 .

Scientific Research Applications

Cancer Therapy

  • Scientific Field : Oncology
  • Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
  • Methods of Application : The specific derivative compound 4h was tested in vitro, where it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .

Treatment of Tuberculosis

  • Scientific Field : Microbiology
  • Application Summary : Pyrazolo[3,4-b]pyridine derivatives, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have shown promising activity against Mycobacterium tuberculosis .
  • Methods of Application : Some products were subjected to in vitro Microplate Alamar Blue assay (MABA) assay against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .
  • Results : The pyazolo[3,4-b]pyridine with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antituberculotic activity .

Antidiabetic Treatment

  • Scientific Field : Endocrinology
  • Application Summary : Compounds similar to “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be administered in a controlled dosage and their effects on blood glucose levels would be monitored over time .
  • Results : The source does not provide specific results or outcomes, but it suggests that these compounds may be beneficial in conditions where a reduction of blood glucose is beneficial .

Antiviral Treatment

  • Scientific Field : Virology
  • Application Summary : Pyridine-containing compounds, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have shown importance for medicinal application as antiviral agents .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be tested in vitro against various viruses .
  • Results : The source does not provide specific results or outcomes, but it suggests that these compounds may have potential as antiviral agents .

Anticholinesterase Activities

  • Scientific Field : Neurology
  • Application Summary : Pyridine-containing compounds, which include “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine”, have shown importance for medicinal application as anticholinesterase agents .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be tested in vitro for their ability to inhibit cholinesterase .
  • Results : The source does not provide specific results or outcomes, but it suggests that these compounds may have potential as anticholinesterase agents .

Treatment of Non-Small Cell Lung Cancer

  • Scientific Field : Oncology
  • Application Summary : Certain compounds have shown potent activity against NCI-H522 non-small cell lung cancer .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be tested in vitro against various cancer cell lines .
  • Results : The source does not provide specific results or outcomes, but it suggests that these compounds may have potential as treatments for non-small cell lung cancer .

Future Directions

The future directions for “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its potential biological activities and applications. For instance, similar compounds have been studied for their potential as α-amylase inhibitors, which could be useful in treating diabetes .

properties

IUPAC Name

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXFRNASBZLFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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